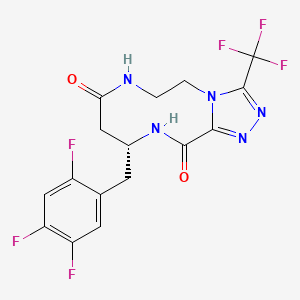

Sitagliptin FP Impurity B

説明

Significance of Pharmaceutical Impurity Research in Drug Development

The study of pharmaceutical impurities is a cornerstone of modern drug development and manufacturing. globalpharmatek.comneopharmlabs.com Impurities are defined as any component present in a drug substance or final drug product that is not the intended chemical entity. neopharmlabs.comglobalresearchonline.net The presence of these unwanted chemicals, even in minute quantities, can potentially influence the efficacy and safety of a pharmaceutical product. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, quantification, and control of impurities to ensure patient safety and product quality. pharmaffiliates.com

Overview of Sitagliptin as an Active Pharmaceutical Ingredient

Sitagliptin is an oral anti-diabetic medication used for the management of type 2 diabetes mellitus. wikipedia.orgdrugbank.com It belongs to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. wikipedia.orgdangschat-toh.com The mechanism of action involves the inhibition of the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones. drugbank.com This leads to a glucose-dependent increase in insulin (B600854) secretion and a decrease in glucagon (B607659) production, thereby helping to control blood sugar levels. wikipedia.orgdrugbank.com Sitagliptin is available as a single-agent therapy and in fixed-dose combinations with other anti-diabetic drugs like metformin. wikipedia.org The medicinal form is typically Sitagliptin phosphate (B84403) monohydrate. atompharma.co.in

Classification and Origin of Sitagliptin Related Impurities in Academic Context

Impurities in pharmaceuticals are broadly categorized into organic impurities, inorganic impurities, and residual solvents. amazonaws.com Organic impurities are often the most complex and can arise from various sources during the synthesis and storage of the drug substance. globalresearchonline.netnih.gov These can include:

Starting materials and intermediates: Unreacted precursors from the synthesis. globalresearchonline.netamazonaws.com

By-products: Unwanted products formed during the chemical reactions. globalresearchonline.netnih.gov

Degradation products: Formed when the drug substance breaks down under various conditions such as heat, light, or acid/base hydrolysis. nih.govufrgs.br

In the case of Sitagliptin, several structurally diverse impurities have been reported in scientific literature and pharmacopeias. nih.gov These include process-related impurities, which are by-products of the manufacturing process, and degradation-related impurities that form over time. nih.goveuropa.eu For example, acid hydrolysis of Sitagliptin can lead to the formation of specific degradation products. ufrgs.br The control and monitoring of these impurities are essential to maintain the quality and safety of the final drug product. nih.gov

Academic Research Focus on Sitagliptin FP Impurity B

This compound is a specific impurity associated with the drug Sitagliptin. The "FP" in its name often denotes a "Forced Degradation Product," indicating it can be formed under stress conditions designed to accelerate the degradation of the drug substance. Research on this particular impurity is primarily centered on its detection, quantification, and characterization within Sitagliptin drug products. smolecule.com

The chemical name for this compound is (10R)-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-5,6,7,9,10,11-hexahydro- globalpharmatek.comneopharmlabs.compharmaffiliates.comtriazolo[3,4-c] globalpharmatek.compharmaffiliates.comdrugbank.comtriazecine-8,12-dione. pharmaceresearch.com It is also referred to as Sitagliptin Triazecine Analog. synzeal.comdrjcrbio.com Academic and industrial research efforts focus on developing and validating analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), to accurately identify and measure the levels of this impurity. smolecule.comresearchgate.net This is critical for ensuring that the amount of this compound in the final drug product remains below the stringent limits set by regulatory authorities.

The synthesis of this compound for use as a reference standard in these analytical tests has also been a subject of research. The process can involve starting materials like 2,4,5-trifluorophenylacetic acid and a series of reactions including reductions, oxidations, and condensations. smolecule.com

Structure

3D Structure

特性

IUPAC Name |

(10R)-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-5,6,7,9,10,11-hexahydro-[1,2,4]triazolo[3,4-c][1,4,7]triazecine-8,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F6N5O2/c17-9-6-11(19)10(18)4-7(9)3-8-5-12(28)23-1-2-27-13(14(29)24-8)25-26-15(27)16(20,21)22/h4,6,8H,1-3,5H2,(H,23,28)(H,24,29)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUCSNDPMOGZTM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)C(=O)NC(CC(=O)N1)CC3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)C(=O)N[C@@H](CC(=O)N1)CC3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F6N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088771-61-1 | |

| Record name | Sitagliptin triazecine analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088771611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITAGLIPTIN TRIAZECINE ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EV5E35ZMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Characterization Methodologies for Sitagliptin Fp Impurity B

Stereochemical Considerations and Isomeric Forms

Sitagliptin FP Impurity B, also known as Sitagliptin Triazecine Analog, has a specific three-dimensional structure that is critical to its identity. synzeal.compharmaceresearch.com The formal IUPAC name for this compound is (10R)-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-5,6,7,9,10,11-hexahydro- researchgate.netpharmaffiliates.comtriazolo[3,4-c] pharmaffiliates.comtriazecine-8,12-dione. pharmaceresearch.comnih.gov

The designation "(10R)" in the IUPAC name indicates the presence of a chiral center at the 10th position of the triazecine ring. pharmaceresearch.comnih.gov This specifies a distinct stereoisomer. Consequently, its enantiomer, the (10S) isomer, represents a potential related isomeric form. The control and separation of these stereoisomers are crucial in pharmaceutical analysis to ensure the identity and purity of the impurity standard.

Table 1: Chemical Identity of this compound

| Identifier | Information | Source |

|---|---|---|

| IUPAC Name | (10R)-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-5,6,7,9,10,11-hexahydro- researchgate.netpharmaffiliates.comtriazolo[3,4-c] pharmaffiliates.comtriazecine-8,12-dione | nih.gov |

| Synonym | Sitagliptin Triazecine Analog | pharmaceresearch.com |

| CAS Number | 2088771-61-1 | nih.gov |

| Molecular Formula | C₁₆H₁₃F₆N₅O₂ | pharmaceresearch.compharmaffiliates.com |

| Chirality | Contains a chiral center at the C-10 position, specified as the (R)-isomer. | nih.gov |

Advanced Spectroscopic and Spectrometric Approaches for Structural Confirmation

A suite of spectroscopic methods is employed to confirm the covalent structure of this compound.

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For this compound, ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR would be utilized to provide detailed information about the molecular framework.

¹H-NMR: Would confirm the number and connectivity of hydrogen atoms, including signals for the aromatic protons on the trifluorophenyl ring and the aliphatic protons on the triazecine ring system.

¹³C-NMR: Would identify all carbon atoms in the molecule, including the carbonyl carbons of the dione (B5365651) structure and the carbon bearing the trifluoromethyl group.

¹⁹F-NMR: Is particularly useful for fluorinated compounds, providing distinct signals for the trifluoromethyl group and the three fluorine atoms on the phenyl ring, confirming their presence and chemical environment. rsc.org While specific spectral data for this impurity is not widely published, certificates of analysis for reference standards confirm that the structure conforms to NMR data. cleanchemlab.com

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.

MS: Provides the mass-to-charge ratio (m/z), which confirms the molecular weight of the impurity. researchgate.net The nominal molecular weight of this compound is 421.30 g/mol . pharmaceresearch.compharmaffiliates.comsimsonpharma.com

HRMS: Offers a highly accurate mass measurement, which is used to confirm the elemental composition. The calculated exact mass of this compound (C₁₆H₁₃F₆N₅O₂) is 421.09734365 Da. nih.gov This precise measurement helps to unambiguously differentiate it from other potential impurities with the same nominal mass.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structure.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretching (Amide) | 3200-3500 |

| C-H stretching (Aromatic/Aliphatic) | 2850-3100 |

| C=O stretching (Amide) | 1650-1750 |

| C-N stretching | 1000-1350 |

| C-F stretching | 1000-1400 |

Chromatographic Purity Assessment Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of pharmaceutical substances and their impurities. researchgate.netresearchgate.net

A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed and validated to separate Sitagliptin from its process-related impurities and degradation products. researchgate.net Such methods commonly utilize a C18 or phenyl column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. researchgate.netresearchgate.net The purity of this compound reference standards is often determined by HPLC and is typically reported to be above 95%. allmpus.com For more sensitive analyses, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UHPLC-MS/MS) can be employed for the detection and quantification of impurities at very low levels. semanticscholar.org

Table 3: Summary of Analytical Methodologies

| Technique | Purpose | Key Findings |

|---|---|---|

| NMR (¹H, ¹³C, ¹⁹F) | Detailed structural elucidation | Confirms covalent structure, atom connectivity, and fluorine environments. |

| HRMS | Confirmation of elemental composition | Provides exact mass (421.09734365 Da) corresponding to C₁₆H₁₃F₆N₅O₂. nih.gov |

| IR Spectroscopy | Functional group identification | Identifies key functional groups like C=O (amide) and C-F bonds. |

| HPLC/UPLC | Purity assessment and quantification | Separates the impurity from Sitagliptin and other related substances; purity is typically >95%. researchgate.net |

Synthesis and Formation Pathways of Sitagliptin Fp Impurity B

Chemical Synthesis Routes for Reference Standard Preparation

The chemical synthesis of Sitagliptin impurities for use as reference standards involves carefully designed routes that provide the target molecule with high purity and yield. These synthetic pathways are often multi-step processes starting from readily available chemical precursors.

A documented synthetic approach for Sitagliptin impurities, including structures analogous to Sitagliptin FP Impurity B, begins with 2,4,5-trifluoro-phenylacetic acid as the primary raw material. This method involves a sequence of four key chemical transformations to construct the final impurity molecule. The pathway is designed to be straightforward and efficient, making it suitable for laboratory-scale preparation of the reference substance.

The initial step in the synthesis involves the reduction of 2,4,5-trifluoro phenylacetic acid. This reaction is conducted in the presence of a suitable catalyst and solvent to yield an intermediate compound, referred to as compound 2 in the patented literature. This reduction step is a critical foundation for the subsequent stages of the synthesis.

Following the initial reduction, the intermediate compound 2 undergoes an oxidation reaction. This step is carried out using an appropriate oxidizing agent in a solvent system to produce the next key intermediate, compound 3. The transformation of the functional groups in this stage is essential for setting up the carbon skeleton required for the subsequent condensation reaction.

The third step employs a Knoevenagel condensation reaction. In this stage, compound 3 is reacted with either malonic acid or a malonic ester in a suitable solvent. This classic carbon-carbon bond-forming reaction creates compound 4, which incorporates the necessary structural features for the final coupling step.

The final step in this synthetic sequence is a condensation or ammonolysis reaction. Compound 4 is reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride. This reaction joins the two major fragments of the molecule, yielding the final Sitagliptin impurity. The selection of the condensation reagent is crucial for the success of this step, with reagents such as DCC, CDI, EDC, EDCI, and DIC being cited as options.

Table 1: Overview of Multi-step Synthesis for Sitagliptin Impurities

| Step | Reaction Type | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Reduction | 2,4,5-trifluoro phenylacetic acid | Catalyst, Solvent | Compound 2 |

| 2 | Oxidation | Compound 2 | Oxidizing agent, Solvent | Compound 3 |

| 3 | Knoevenagel Condensation | Compound 3 | Malonic acid or malonic ester, Solvent | Compound 4 |

| 4 | Condensation/Ammonolysis | Compound 4 and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride | Condensation reagent (e.g., CDI, EDCI), Solvent | Sitagliptin Impurity |

Research into the synthesis of Sitagliptin impurities places a strong emphasis on process optimization to enhance yield, purity, and efficiency. Optimization studies often involve the systematic screening of various reaction parameters. For the final condensation step, which typically involves amide bond formation, extensive screening of coupling/activation reagents, bases, and solvents is performed. For instance, research on analogous syntheses has shown that combinations like oxalyl chloride/Et3N in THF or EDC/NMM with additives like HOBt or DMAP in DMF can be highly effective, leading to significant improvements in yield.

The optimization of reaction conditions is critical. For the final condensation step in the patented synthesis of a Sitagliptin impurity, the molar ratio of the reactants is controlled, typically with the triazolopyrazine hydrochloride component in a slight excess (1:1 to 1:1.5 ratio). The reaction temperature is also a key parameter, generally maintained between 0°C and 100°C, with a preferred range of 20-80°C to ensure optimal reaction kinetics and minimize side-product formation. The choice of solvent is also crucial, with a wide range of options including dichloromethane, ethyl acetate, dioxane, acetonitrile (B52724), acetone, THF, DMF, and DMSO being considered to achieve the best outcome. Such optimization efforts are fundamental to developing robust and scalable synthetic methods for producing high-quality impurity reference standards.

Table 2: Parameters for Optimization in Condensation Step

| Parameter | Investigated Options | Preferred Range/Conditions |

|---|---|---|

| Molar Ratio (Compound 4 : Triazolopyrazine HCl) | 1:1 to 1:1.5 | 1:1 to 1:1.2 |

| Reaction Temperature | 0 - 100 °C | 20 - 80 °C |

| Solvents | Dichloromethane, Ethyl Acetate, Dioxane, Acetonitrile, Acetone, THF, DMF, DMSO | Dependent on specific reagents |

| Condensation Reagents | DCC, CDI, EDC, EDCI, DIC | CDI |

Multi-step Synthetic Approaches from Precursor Molecules

Mechanisms of Impurity Formation During Sitagliptin Active Pharmaceutical Ingredient Manufacturing

Impurities in an active pharmaceutical ingredient can originate from numerous sources, including starting materials, reagents, intermediates, and by-products from side reactions. The manufacturing process of Sitagliptin is a complex multi-step synthesis where the precise control of reaction parameters is essential to minimize the generation of such unintended substances. researchgate.netresearchgate.net

Process-related impurities are substances that form during the manufacturing process itself. amazonaws.com These impurities can arise from incomplete reactions, where starting materials or intermediates are carried over to subsequent steps, or from side reactions that compete with the desired chemical transformation. In the context of Sitagliptin synthesis, by-products can be generated through various reactions such as condensation, oxidation, or reduction of raw materials and intermediates. google.com For instance, certain synthetic routes for Sitagliptin have reported the formation of alkene derivatives as process-related impurities resulting from the acid-catalyzed elimination of the amine group during a hydrogenolysis step. nih.gov

The conditions under which a chemical reaction is performed have a profound impact on the formation of impurities. daicelpharmastandards.com Factors such as temperature, the choice of solvents, the specific reagents used, and the presence of catalysts can all influence the rate and outcome of side reactions. google.com Extensive screening of reaction parameters is often necessary to optimize the yield of the desired product while minimizing impurity formation. For example, in the synthesis of specified Sitagliptin impurities, different coupling reagents and bases were found to significantly affect the yield and purity of the final product. researchgate.netacs.org

| Parameter | Condition/Reagent | Observation/Outcome | Source |

|---|---|---|---|

| Coupling Reagent | EDC/HOBt in DMF | Higher yield and more favorable formation of certain alkene impurities compared to using EDC alone. | acs.org |

| Activation Reagent/Base | (COCl)₂/Et₃N in THF | Efficiently forms the amide bond, leading to high yields (68-76%) of target alkene impurities. | researchgate.net |

| Solvent | Methylene dichloride, ethyl acetate, dioxane, acetonitrile, acetone, THF, DMF, DMSO | The choice of solvent is critical for condensation reactions in impurity synthesis pathways. | google.com |

| Temperature | Reaction temperatures ranging from 0-100°C (optimized at 20-80°C) | Temperature control is crucial for managing condensation reactions and minimizing by-products. | google.com |

| Catalyst | Cobalt-catalyzed cross-coupling | Used for efficient preparation of key intermediates in an alternative synthesis of Sitagliptin. | researchgate.netresearchgate.net |

Degradation-Induced Formation Mechanisms of this compound

Degradation products are impurities that result from the chemical breakdown of the drug substance over time or under stress conditions. amazonaws.com The formation of this compound, as a potential forced degradation product, is studied by subjecting Sitagliptin to stress conditions such as heat, light, humidity, and exposure to acidic, basic, and oxidative environments. researchgate.netasianpubs.org These studies are essential for identifying potential degradants and understanding the degradation pathways of the API. ijpsr.com

Hydrolysis is a major degradation pathway for many pharmaceutical compounds. Sitagliptin has been shown to degrade significantly under both acidic and basic hydrolytic conditions. researchgate.netasianpubs.org Studies involving exposure to strong acids (like 2.5M HCl) and bases (like 2M NaOH) have confirmed the susceptibility of the molecule to hydrolysis. nih.govufrgs.br This degradation can involve the cleavage of amide bonds within the Sitagliptin structure. nih.gov One proposed mechanism involves the cleavage between the N7 of the triazolopyrazine moiety and the carbonyl group, which would yield (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro nih.govresearchgate.netdaicelpharmastandards.comtriazolo[4,3-a]pyrazine. nih.gov Under acidic conditions at elevated temperatures (60°C), approximately 20-30% degradation of Sitagliptin was observed after 6 hours. ufrgs.br

Beyond hydrolysis, Sitagliptin can degrade through other chemical pathways, including oxidation and photolysis. researchgate.net

Oxidative Degradation: Exposure to oxidative media has been shown to cause high levels of degradation of the Sitagliptin molecule. nih.gov The triazolopyrazine structure within Sitagliptin could potentially be oxidized to form related impurities. nih.gov

Photolytic Degradation: Stability studies also investigate the effect of light on the drug substance. researchgate.netasianpubs.org While some studies suggest photolytic degradation is less pronounced than hydrolytic or oxidative routes, interactions can be accelerated by exposure to UV/VIS light, especially in the presence of certain excipients. nih.gov

| Stress Condition | Observation | Identified Products/Pathways | Source |

|---|---|---|---|

| Acidic Hydrolysis (e.g., 2.5M HCl at 60°C) | Significant degradation (~20-30% after 6 hours). | Formation of two major degradation products (DP1 and DP2). Involves hydrolysis of the amide linkage. | researchgate.netasianpubs.orgufrgs.br |

| Basic Hydrolysis (e.g., 2M NaOH) | High level of degradation observed. | Major degradants identified via LC-MS. | researchgate.netasianpubs.orgnih.gov |

| Oxidative Stress | High degradation observed. | Potential for oxidation of the triazolopyrazine moiety. | researchgate.netasianpubs.orgnih.govnih.gov |

| Photolytic Stress (UV/VIS Light) | Degradation observed, though potentially less severe than hydrolysis or oxidation. Can be accelerated by excipients. | Products from photolytic degradation can be similar to those from neutral hydrolysis. | researchgate.netasianpubs.orgnih.govresearchgate.net |

| Thermal Degradation | Stability assessed under elevated temperatures. | Part of standard stress testing to ensure stability. | researchgate.netasianpubs.org |

Analytical Methodologies for Detection and Quantification of Sitagliptin Fp Impurity B

Advanced Chromatographic Techniques for Impurity Profiling

The control and monitoring of impurities in active pharmaceutical ingredients (APIs) such as Sitagliptin are critical for ensuring drug quality, safety, and efficacy. bepls.com Process-related impurities and degradation products can arise during the synthesis, formulation, and storage of the drug substance. bepls.com Sitagliptin FP Impurity B represents one such process-related impurity that requires robust analytical methodologies for its detection and quantification. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), are the cornerstones of impurity profiling in the pharmaceutical industry due to their high selectivity, sensitivity, and reproducibility. bepls.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of Sitagliptin and its impurities. bepls.comijpsr.com The development of a stability-indicating RP-HPLC method is essential to separate the main API peak from its various impurities, including this compound, and any potential degradants that may form under stress conditions. asianpubs.org Method development is a systematic process involving the optimization of several chromatographic parameters to achieve the desired resolution, peak shape, and analysis time. bepls.com

The choice of the stationary phase is fundamental to achieving effective separation in RP-HPLC. For the analysis of Sitagliptin and its related substances, octadecylsilane (B103800) (C18) columns are the most frequently reported and effective stationary phases. bepls.comasianpubs.org The hydrophobic nature of the C18 ligand provides suitable retention and separation for the moderately polar Sitagliptin molecule and its impurities. bepls.com

Optimization of the stationary phase involves selecting a column with appropriate dimensions, particle size, and end-capping technology to ensure optimal efficiency and peak symmetry. Columns with smaller particle sizes (e.g., < 5 µm) generally provide higher resolution and faster analysis times. bepls.comnih.gov

Table 1: Examples of C18 Columns Used in Sitagliptin Impurity Analysis

| Column Brand | Dimensions | Particle Size | Application Note |

| Symmetry Shield RP18 | 150 mm x 4.6 mm | 3.5 µm | Used for separating Sitagliptin from synthetic impurities and degradation products. ijpsr.com |

| Zorbax Eclipse XDB C18 | 150 mm x 4.6 mm | 5 µm | Employed in a method for the estimation of Sitagliptin phosphate (B84403) in bulk and dosage forms. |

| Kromasil-100 C18 | 100 mm x 4.6 mm | 3.5 µm | Utilized for the quantification of a potential genotoxic impurity in Sitagliptin. nih.govnih.gov |

| Generic C18 | 250 mm x 4.6 mm | 5 µm | Commonly used for the quantitative estimation of process-related impurities. bepls.com |

The mobile phase composition, including the type of organic modifier, buffer, and pH, critically influences the retention and selectivity of the separation. A typical mobile phase for Sitagliptin impurity analysis consists of an aqueous component (often a buffer like phosphate or perchlorate) and an organic modifier such as acetonitrile (B52724) or methanol. bepls.comijpsr.comasianpubs.org

Gradient elution is frequently employed to ensure the timely elution of all impurities with varying polarities while maintaining good resolution and peak shape. ijpsr.comasianpubs.org A gradient program starts with a lower concentration of the organic solvent to retain and separate polar impurities, and the concentration is gradually increased to elute the main component and less polar impurities. ijpsr.com This strategy is particularly effective for separating a wide range of process-related impurities and degradants from the Sitagliptin peak. asianpubs.org

Table 2: Mobile Phase and Elution Strategies for Sitagliptin Impurity Analysis

| Aqueous Phase | Organic Modifier | Elution Mode | Key Findings |

| 0.02 M Phosphate Buffer (pH 7) | Acetonitrile | Linear Gradient | Achieved separation of degradants, starting materials, and process-related impurities. asianpubs.org |

| 0.3% Perchloric Acid | Methanol (70:30, v/v) | Isocratic | Successfully separated the drug from synthetic impurities and degradation products. |

| Water | Acetonitrile (35:65, v/v) | Isocratic | Optimized for the estimation of a specific process-related impurity. bepls.com |

| 1% Perchloric Acid | Acetonitrile | Gradient | Developed for the estimation of multiple process impurities in the drug substance. ijpsr.com |

Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method for HPLC analysis of Sitagliptin and its impurities, owing to the presence of a chromophore in the molecular structure. The detection wavelength is typically set at or near the absorption maximum of Sitagliptin, which is around 267 nm, to ensure high sensitivity. researchgate.netjaper.in However, other wavelengths, such as 210 nm, may be used to detect impurities that lack strong absorbance at higher wavelengths. asianpubs.org

A Photodiode Array (PDA) detector is often preferred over a simple UV-Vis detector. asianpubs.orgnih.gov A PDA detector acquires the entire UV spectrum for each point in the chromatogram, which is invaluable for impurity profiling. It allows for the assessment of peak purity, helping to ensure that a chromatographic peak corresponds to a single component and is not co-eluting with other impurities or degradants. researchgate.net

Table 3: Detection Parameters for Sitagliptin Impurity Analysis

| Detector Type | Wavelength(s) | Application |

| UV-Vis | 290 nm | Quantitative estimation of a process-related impurity. bepls.com |

| PDA | 210 nm | Evaluation of degradants and process-related impurities. asianpubs.orgnih.gov |

| UV | 267 nm | Assay of Sitagliptin phosphate in tablets and stability studies. researchgate.net |

| UV | 205 nm | Identification of impurities, including a reference to impurity FP-B. |

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Applications

For impurities present at trace levels, particularly potential genotoxic impurities (GTIs), the sensitivity of conventional HPLC-UV methods may be insufficient. nih.gov In such cases, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. nih.govnih.gov UHPLC systems use columns with smaller particle sizes (<2 µm), which provides significantly higher resolution, speed, and sensitivity compared to traditional HPLC. nih.gov

The coupling of UHPLC with a mass spectrometer, especially a triple quadrupole instrument, offers exceptional selectivity and sensitivity. nih.govnih.gov The mass spectrometer can be operated in Multiple Reaction Monitoring (MRM) mode, where it selectively monitors a specific precursor-to-product ion transition for the target impurity. This technique allows for the accurate quantification of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels, even in the complex matrix of a drug substance or product. nih.gov For instance, a highly sensitive UHPLC-MS/MS method was developed to quantify a 7-nitroso impurity in Sitagliptin, achieving a limit of quantification (LOQ) of 0.005 ppm. nih.govnih.gov

Table 4: Typical UHPLC-MS/MS Method Parameters for Trace Impurity Analysis in Sitagliptin

| Parameter | Condition |

| Column | Kromasil-100 C18 (100 mm x 4.6 mm, 3.5 µm) nih.gov |

| Mobile Phase A | 0.12% Formic Acid in Water nih.gov |

| Mobile Phase B | Methanol nih.gov |

| Elution | Gradient nih.gov |

| Flow Rate | 0.6 mL/min nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| LOD | 0.002 ppm nih.gov |

| LOQ | 0.005 ppm nih.gov |

Orthogonal Analytical Approaches for Comprehensive Impurity Identification

Relying on a single analytical method may not be sufficient to detect all potential impurities in a drug substance. Orthogonal analytical approaches use different separation principles to provide a more comprehensive impurity profile. The goal is to use a secondary method that has a different selectivity to confirm the results of the primary method and to detect any impurities that might co-elute in the first method.

For this compound, a primary RP-HPLC method using a C18 column could be complemented by a secondary method employing a different stationary phase, such as a Phenyl column. researchgate.net A phenyl column offers different selectivity due to pi-pi interactions, which can alter the elution order and resolve impurities that are not separated on a C18 column. researchgate.net Alternatively, changing the mobile phase pH can significantly alter the ionization state of acidic or basic analytes, leading to changes in retention and selectivity, thus providing an orthogonal separation. Combining data from these diverse methods ensures a more complete and accurate assessment of the drug's purity.

Rigorous Method Validation Parameters for this compound Quantification

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of this compound, this involves a series of validation parameters as stipulated by international guidelines, such as those from the International Council for Harmonisation (ICH). semanticscholar.org

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components. For this compound, specificity is typically demonstrated through forced degradation studies of the Sitagliptin drug substance. globalresearchonline.net

In these studies, Sitagliptin is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. globalresearchonline.netscielo.br The analytical method, commonly a stability-indicating High-Performance Liquid Chromatography (HPLC) method, is then used to analyze these stressed samples. researchgate.net The method is considered specific if it can successfully separate the peak of this compound from the peaks of Sitagliptin, other process-related impurities, and other degradation products. researchgate.net The purity of the analyte peak can be confirmed using techniques like photodiode array (PDA) detection to ensure no co-eluting peaks are present. ufrgs.br

Linearity and Range Determination

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte within a given range. To determine the linearity for this compound, a series of solutions of the impurity's reference standard are prepared at different known concentrations. bepls.com These solutions are then analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. bepls.com

The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 0.999. bepls.comijarmps.org The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. researchgate.net

Table 1: Representative Linearity Data for Sitagliptin Impurities

| Analyte | Method | Range (µg/mL) | Correlation Coefficient (R²) |

|---|---|---|---|

| Sitagliptin Impurity | RP-HPLC | 20-120 | 0.99 |

| 7-nitroso impurity | UHPLC-MS/MS | 0.005-0.06 | > 0.99 |

| Impurity 1 | HPLC | 3.0-30.0 | 0.9999 |

This table presents typical data from analytical method validation studies for various impurities of Sitagliptin to illustrate common linearity parameters. semanticscholar.orgresearchgate.netbepls.com

Limits of Detection (LOD) and Quantification (LOQ) Assessment

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijarmps.org

These limits are crucial for quantifying trace amounts of impurities like this compound. They are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. ijarmps.org The sensitivity of modern analytical techniques, such as UHPLC-MS/MS, allows for the detection and quantification of impurities at parts-per-million (ppm) levels. semanticscholar.orgresearchgate.net

Table 2: Example LOD and LOQ Values for Sitagliptin Impurities

| Analyte | Method | LOD | LOQ |

|---|---|---|---|

| Sitagliptin Impurity | RP-HPLC | 0.897 µg/mL | 3.015 µg/mL |

| 7-nitroso impurity | UHPLC-MS/MS | 0.002 ppm | 0.005 ppm |

| Impurity 1 | HPLC | 1.4 µg/mL | 2.8 µg/mL |

| Impurity 2 | HPLC | 0.5 µg/mL | 2.1 µg/mL |

This table compiles representative LOD and LOQ values from various studies on Sitagliptin and its impurities, demonstrating the sensitivity of the analytical methods used. semanticscholar.orgresearchgate.netresearchgate.netbepls.comijarmps.org

Accuracy and Precision Evaluation

Accuracy refers to the closeness of the test results obtained by the method to the true value, often expressed as percent recovery. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, typically expressed as the relative standard deviation (%RSD). researchgate.net

For this compound, accuracy is assessed by spiking a placebo or the drug product with known amounts of the impurity reference standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). semanticscholar.org The recovery of the added impurity is then calculated. Precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory). researchgate.netscispace.com

Table 3: Illustrative Accuracy and Precision Data for Sitagliptin Impurity Analysis

| Parameter | Analyte | Concentration Level | Result |

|---|---|---|---|

| Accuracy (% Recovery) | 7-nitroso impurity | LOQ, 50%, 100%, 150% | 80% - 120% |

| Accuracy (% Recovery) | Impurity 1 | 80%, 100%, 120% | 98.35% - 102.85% |

| Precision (%RSD) | Sitagliptin Impurity | Intra-day (n=3) | 0.85% |

| Precision (%RSD) | Sitagliptin Impurity | Inter-day (n=5) | 45.67% |

This table shows typical accuracy and precision results from validation studies of analytical methods for Sitagliptin and its impurities. semanticscholar.orgresearchgate.netbepls.comscispace.com

Application of this compound Reference Standards in Analytical Research

Reference standards are highly purified compounds that are used as a benchmark for quantitative and qualitative analysis. synzeal.com A certified reference material (CRM) or a pharmaceutical secondary standard for this compound is indispensable for analytical research and quality control. sigmaaldrich.com

These reference standards are essential for several key applications:

Method Development and Validation: The reference standard is used to develop and optimize the analytical method, ensuring parameters like specificity, linearity, accuracy, and precision can be properly established. synzeal.com

Identification: By comparing the retention time or other analytical signals of a peak in a sample chromatogram to that of the reference standard, the identity of this compound can be confirmed.

Quantification: The reference standard is used to prepare calibration curves or as a single-point standard to accurately quantify the amount of this compound present in a bulk drug or finished product.

System Suitability Testing: Reference standards are used to prepare solutions for system suitability tests, which are performed before any analysis to ensure the chromatographic system is performing adequately.

The availability of well-characterized reference standards for this compound ensures that different laboratories can obtain accurate and reproducible results, which is fundamental for regulatory compliance and ensuring patient safety. synzeal.comsigmaaldrich.com

Degradation Pathways and Stability Research of Sitagliptin and Its Impurity B Formation

Forced Degradation Studies on Sitagliptin

Forced degradation studies on Sitagliptin have been performed under a variety of conditions, as outlined below. These studies are crucial for establishing the drug's intrinsic stability and for developing stability-indicating analytical methods.

Acidic Hydrolysis Conditions

Under acidic conditions, Sitagliptin undergoes hydrolysis, leading to the formation of specific degradation products. Research has consistently shown that the primary degradation pathway involves the cleavage of the amide bond. This results in the formation of two main degradants: 3-(trifluoromethyl)-5,6,7,8-tetrahydro- ufrgs.brijpsr.comgoogle.comtriazolo[4,3-a]pyrazine and (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. However, the formation of Sitagliptin FP Impurity B has not been observed or reported in these studies.

Basic Hydrolysis Conditions

Similar to acidic conditions, basic hydrolysis of Sitagliptin also results in the cleavage of the amide bond, yielding the same primary degradation products mentioned above. The scientific literature does not indicate the formation of this compound under basic stress conditions.

Thermal Degradation Studies

When subjected to thermal stress, Sitagliptin has demonstrated a degree of stability. While some degradation can occur at elevated temperatures, the formation of this compound has not been documented as a result of thermal degradation.

Photolytic Degradation Studies

Exposure to light can also induce the degradation of photosensitive drugs. However, studies on the photolytic degradation of Sitagliptin have not identified this compound as a resulting photoproduct.

Kinetic Studies of Sitagliptin Degradation

Based on a thorough review of the available scientific literature, there is no evidence to suggest that "this compound" is formed as a degradation product of Sitagliptin under forced degradation conditions. It is possible that this impurity is process-related, arising from the synthesis of Sitagliptin, rather than from its degradation. Therefore, an article focusing on the degradation pathways and stability research leading to the formation of this compound cannot be generated at this time due to the lack of supporting scientific data.

Influence of Excipients on Sitagliptin Stability and Impurity B Formation

The stability of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, can be significantly influenced by the pharmaceutical excipients used in its solid dosage forms. researchgate.net Excipients, while often considered inert, can interact with the active pharmaceutical ingredient (API) under various conditions, leading to degradation and the formation of impurities. nih.gov Research has shown that certain common excipients can have potent interactions with Sitagliptin, some of which occur without any external stress, while others are accelerated by factors such as high temperature and high humidity. nih.gov

Studies have investigated the compatibility of Sitagliptin with a range of excipients. Differential scanning calorimetry (DSC) results indicated that Sitagliptin is compatible with microcrystalline cellulose, croscarmellose, and pregelatinized starch. researchgate.netsemanticscholar.org However, interactions were observed with magnesium stearate, ascorbic acid, and citric acid. researchgate.netsemanticscholar.org

Further research has highlighted specific chemical reactions that can occur between Sitagliptin and certain excipients. For instance, interactions with fumaric acid are proposed to occur via a Michael addition mechanism. nih.gov A significant interaction is the Maillard reaction, which can happen in the presence of lactose, a common filler and binder. nih.gov These interactions underscore the importance of careful excipient selection during the formulation development of Sitagliptin products to minimize degradation and impurity formation.

The following table summarizes the compatibility of Sitagliptin with various pharmaceutical excipients based on research findings.

| Excipient | Compatibility with Sitagliptin | Observed Interaction/Notes |

| Microcrystalline Cellulose | Compatible | No significant interaction was detected in compatibility studies. researchgate.netsemanticscholar.org |

| Croscarmellose | Compatible | Found to be compatible based on DSC results. researchgate.netsemanticscholar.org |

| Pregelatinized Starch | Compatible | Showed compatibility in thermal analysis studies. researchgate.netsemanticscholar.org |

| Magnesium Stearate | Potential Interaction | Some interaction was observed in compatibility screening. researchgate.netnih.govsemanticscholar.org |

| Lactose | Potential Interaction | The Maillard reaction can occur between Sitagliptin and lactose. nih.gov |

| Mannitol | Potential Interaction | Studies have shown potent interactions with Sitagliptin. nih.gov |

| Fumaric Acid | Potential Interaction | A proposed mechanism for interaction is the Michael addition. nih.gov |

| Ascorbic Acid | Potential Interaction | Excipient interaction was noted in compatibility studies. researchgate.netsemanticscholar.org |

| Citric Acid | Potential Interaction | Interaction with Sitagliptin was observed during screening. researchgate.netsemanticscholar.org |

Mass Balance Studies and Degradation Product Identification

Mass balance studies are a critical component of forced degradation studies, ensuring that the decrease in the concentration of the active pharmaceutical ingredient (API) corresponds to the increase in the concentration of its degradation products. scispace.comijpsr.com For Sitagliptin, such studies have been conducted under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolytic and thermal stress. scispace.comresearchgate.net Achieving a mass balance of over 95% in these studies confirms the stability-indicating capability of the analytical methods used. scispace.comresearchgate.net

Forced degradation studies of Sitagliptin have successfully identified several degradation products. ijpsr.com Under acidic conditions (e.g., 2.5M hydrochloric acid at 60°C), the formation of two major degradation products has been observed. ufrgs.brresearchgate.net Similarly, significant degradation occurs in strongly alkaline and oxidative media. nih.gov

The identification and characterization of these degradants are performed using advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is a primary tool for determining the mass-to-charge ratio (m/z) of the impurities. scispace.comijpsr.com For instance, major degradants formed under acid and base stress have been identified with m/z values of 193.0 and 234.20. scispace.comresearchgate.net Further structural elucidation is achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy. nih.govijpsr.comijpsr.com

This rigorous process of forced degradation, separation, and characterization allows for a comprehensive understanding of the Sitagliptin degradation pathway and the formation of impurities, including this compound. ijpsr.comijpsr.com

The table below summarizes the findings from forced degradation studies on Sitagliptin.

| Stress Condition | Observation | Degradation Products Identified (by m/z where available) |

| Acid Hydrolysis | Significant degradation observed. nih.govijpsr.com Approximately 20-30% degradation after 6 hours in 2.5M HCl at 60°C. ufrgs.br | DP1 and DP2 ufrgs.brresearchgate.net, Imp-1 (m/z 193.0) scispace.comresearchgate.net |

| Base Hydrolysis | Significant degradation observed. nih.gov | Imp-4 (m/z 234.20) scispace.comresearchgate.net |

| Oxidation (H₂O₂) | Significant degradation observed. ijpsr.com Unknown impurities with m/z 207.30, 424.20, and 453.50 noted. scispace.com | Degradants formed. ijpsr.com |

| Thermal Degradation | Mild degradation (< 0.3%) observed. scispace.com | Minimal degradation. ijpsr.com |

| Photolytic Degradation | Mild degradation (< 0.3%) observed. scispace.com | Minimal degradation. ijpsr.com |

| Neutral Hydrolysis | Mild degradation (< 0.3%) observed. scispace.com | Minimal degradation. |

Impurity Control Strategies in Pharmaceutical Manufacturing Research

Process Development and Optimization for Impurity Minimization during Synthesis

The formation of Sitagliptin FP Impurity B is intricately linked to the manufacturing process of Sitagliptin. daicelpharmastandards.com Research into the synthesis of Sitagliptin has identified several potential impurities, and process development efforts are continually aimed at minimizing their formation. springerprofessional.deresearchgate.net While specific details on the formation pathway of this compound are proprietary and not extensively published in public literature, general principles of process optimization are applied to control its levels.

Key process parameters that are typically scrutinized and optimized to minimize impurity formation include:

Reaction Temperature: Precise temperature control is crucial, as even minor deviations can lead to an increase in the rate of side reactions that generate impurities.

pH of the Reaction Mixture: The pH can significantly influence reaction pathways and the stability of intermediates and the final product.

Reagent Stoichiometry: The molar ratios of reactants and reagents are carefully controlled to ensure the desired reaction proceeds to completion while minimizing the formation of by-products.

Solvent System: The choice of solvent can impact reaction rates, solubility of reactants and impurities, and ultimately the impurity profile.

Catalyst Selection and Concentration: The type and amount of catalyst used can influence the selectivity of the reaction and the formation of impurities.

Through meticulous experimentation, researchers can identify the optimal process conditions that afford high yields of Sitagliptin with the lowest possible levels of this compound and other related substances.

Application of Quality by Design (QbD) Principles in Impurity Management

The modern approach to pharmaceutical development and manufacturing emphasizes a proactive and systematic methodology known as Quality by Design (QbD). QbD involves designing and developing manufacturing processes to consistently ensure a predefined quality of the final product. jpionline.org This approach is particularly valuable in managing impurities like this compound.

A QbD-based approach to control Sitagliptin impurities would involve a thorough understanding of the manufacturing process and the factors that influence impurity formation. allfordrugs.com

A cornerstone of the QbD framework is the use of risk analysis tools to identify and prioritize potential sources of variation that can impact product quality. For this compound, a risk assessment would be conducted to identify the process steps and parameters that have the highest potential to influence its formation.

Commonly used risk analysis tools in this context include:

Failure Mode and Effects Analysis (FMEA): This systematic, proactive method involves evaluating a process to identify where and how it might fail and to assess the relative impact of different failures, in order to identify the parts of the process that are most in need of change.

Fault Tree Analysis (FTA): A top-down, deductive failure analysis in which an undesired state of a system is analyzed using Boolean logic to combine a series of lower-level events.

Ishikawa (Fishbone) Diagrams: These diagrams help to visualize the potential causes of a specific problem, in this case, the formation of this compound.

By applying these tools, pharmaceutical scientists can develop a comprehensive understanding of the risks associated with the formation of this impurity and devise appropriate control strategies.

Design of Experiment (DoE) is a powerful statistical tool used within the QbD framework to systematically study the effects of multiple process parameters on critical quality attributes (CQAs), such as the level of this compound. researchgate.net DoE allows for the efficient exploration of the relationships between process inputs and outputs, leading to a deeper understanding of the process and the identification of optimal operating conditions. researchgate.net

For instance, a DoE study could be designed to investigate the impact of temperature, pH, and reagent concentration on the formation of this compound. The results of such a study would provide a mathematical model that describes the relationship between these parameters and the impurity level, enabling the definition of a "design space" – a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.

Control of Starting Materials and Intermediates Quality for Impurity Prevention

The quality of starting materials and intermediates is a critical factor in controlling the impurity profile of the final API. europa.eu Impurities present in the raw materials can be carried through the synthesis and may even react to form new impurities. Therefore, stringent specifications and control methods for all starting materials, intermediates, and reagents are essential. europa.eu

For the synthesis of Sitagliptin, this would involve:

Rigorous Supplier Qualification: Ensuring that suppliers of starting materials have robust quality systems in place.

Comprehensive Specification Sheets: Defining the required purity, impurity limits, and other quality attributes for each raw material.

Thorough Analytical Testing: Performing identity, purity, and impurity tests on incoming batches of starting materials and intermediates.

By ensuring the high quality of all inputs to the manufacturing process, the potential for the formation of this compound and other impurities can be significantly reduced.

In-Process Control and Monitoring Techniques for Impurity Management

In-process controls (IPCs) are crucial for monitoring the performance of the manufacturing process in real-time and ensuring that it remains within the established design space. For the control of this compound, IPCs would be implemented at critical stages of the synthesis to monitor its formation and ensure that it remains below the acceptable limit.

Modern analytical techniques play a vital role in in-process monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Sitagliptin and its impurities. asianpubs.orgbepls.com An appropriately validated HPLC method can be used to monitor the progress of the reaction and the levels of impurities at various stages.

The implementation of Process Analytical Technology (PAT) can further enhance in-process control. PAT involves the use of online, at-line, or in-line analytical tools to provide real-time data on critical process parameters and quality attributes. This allows for immediate adjustments to the process to prevent deviations and ensure consistent product quality.

Regulatory Frameworks and Academic Compliance in Pharmaceutical Impurity Research

International Conference on Harmonisation (ICH) Guidelines Relevance

The ICH has established a series of guidelines that are globally recognized for the registration of pharmaceuticals for human use. These guidelines provide a scientific and risk-based approach to managing drug quality, including the control of impurities like Sitagliptin FP Impurity B.

ICH Q3A (Impurities in New Drug Substances)

ICH Q3A provides guidance for the reporting, identification, and qualification of impurities in new drug substances. For an impurity like this compound, this guideline mandates that its presence in the Sitagliptin active pharmaceutical ingredient (API) be monitored and controlled. The guideline establishes thresholds for reporting (the level above which an impurity must be reported in the registration application) and identification (the level above which the impurity's structure must be determined). Should this compound exceed the qualification threshold, its biological safety must be established. The availability of certified reference standards for Sitagliptin impurities is essential for adhering to these guidelines. synthinkchemicals.com

ICH Q3B (Impurities in New Drug Products)

Complementing ICH Q3A, the ICH Q3B guideline focuses on impurities in the finished new drug product. It addresses degradation products that may form during the manufacturing of the drug product or during storage. This compound, if it arises from degradation of the Sitagliptin API within the final tablet formulation, falls under the purview of this guideline. Similar to ICH Q3A, Q3B sets reporting, identification, and qualification thresholds based on the maximum daily dose of the drug. Manufacturers must demonstrate that levels of this compound in the final product remain within these specified, safe limits throughout its shelf life.

ICH Q11 (Development and Manufacture of Drug Substances)

ICH Q11 outlines the principles for the development and manufacture of drug substances, emphasizing the importance of understanding how the manufacturing process impacts quality and purity. europa.eu The formation of this compound is directly related to the synthetic route and process controls used to produce Sitagliptin. fda.gov According to ICH Q11, manufacturers should identify the origin of impurities and establish a control strategy. This involves understanding which steps may form or purge impurities and implementing appropriate controls, which could include specifying the quality of starting materials or intermediates to ensure the final API meets its purity specifications. europa.eufda.gov An enhanced approach, using risk management and scientific knowledge, allows for a deeper understanding of process parameters that affect impurity formation. europa.eu

ICH Q1A(R2) (Stability Testing of New Drug Substances and Products)

The ICH Q1A(R2) guideline is fundamental to understanding how the quality of a drug substance and drug product varies over time under the influence of environmental factors such as temperature and humidity. ich.orgeuropa.eu Stability studies are crucial for identifying degradation products like this compound that may appear during storage. nih.gov Forced degradation studies, a component of stress testing mentioned in the guideline, are used to identify likely degradation products and validate the stability-indicating power of analytical methods. ich.org Data from these formal stability studies on at least three primary batches are required to establish a re-test period for the drug substance and a shelf life for the drug product, ensuring that this compound remains below its qualified limit. ich.org

Global Regulatory Agency Perspectives on Impurity Research (e.g., FDA, EMA)

Global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce the principles laid out in the ICH guidelines. While no specific public guidance documents from the FDA or EMA directly address this compound, their handling of another impurity in Sitagliptin products provides a clear illustration of their rigorous approach to impurity control.

In 2022, both the FDA and EMA addressed the presence of a nitrosamine (B1359907) impurity, Nitroso-STG-19 (NTTP), in certain Sitagliptin samples. This situation serves as a relevant case study.

Risk Assessment: The agencies conducted a thorough risk assessment. Nitrosamines are considered a "cohort of concern" due to their potential as mutagenic carcinogens. nih.gov

Setting Limits: Based on their assessments, the agencies established a permanent acceptable intake (AI) limit for NTTP.

Managing Supply: To prevent a drug shortage that could harm patients with type 2 diabetes, the FDA temporarily allowed the distribution of Sitagliptin containing NTTP above the permanent AI, but only up to an interim limit that was determined to present a minimal additional cancer risk.

This response demonstrates that regulatory agencies employ a science- and risk-based approach. They balance the potential risks of an impurity against the clinical necessity of the medication, establish safe limits, and work with manufacturers to ensure the long-term quality and safety of the drug supply. The qualification and control of any impurity, including the non-mutagenic this compound, would be expected to follow a similarly rigorous evaluation process to ensure patient safety. synthinkchemicals.com

Table 2: Regulatory Action on Nitrosamine Impurity (NTTP) in Sitagliptin (Note: Data can be sorted by clicking on the headers)

Academic Research on Qualification of Non-Mutagenic Impurities

The qualification of impurities that are not mutagenic, such as this compound, is a critical area of academic and pharmaceutical research. The process of "qualification" involves gathering and evaluating data to establish the biological safety of an impurity at a specific level.

If the level of a non-mutagenic impurity exceeds the identification threshold set by ICH Q3A or Q3B, and it cannot be reduced, it must be qualified. The primary route for qualification is through data from clinical or non-clinical safety studies. If an impurity was present in batches of the drug used in toxicology and clinical trials, its safety at or below the level observed in those studies is generally considered qualified.

When existing data is insufficient, further studies may be required. The EMA's draft reflection paper on the qualification of non-mutagenic impurities discusses alternative, non-animal-based approaches to complement existing guidelines. europa.eu These strategies are particularly useful for impurities discovered after initial safety studies are complete or when manufacturing process changes lead to higher levels of a known impurity. europa.eu Research focuses on developing methods that can provide compound-specific safety information, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). europa.eu

While specific academic studies on the toxicological qualification of this compound are not prominent in public literature, the broader field of academic research provides the essential tools for this work. This includes the development of highly sensitive analytical methods for impurity detection and characterization, as well as in silico and in vitro toxicological models to assess the safety of compounds without resorting to extensive animal testing. synzeal.com

Table of Mentioned Compounds

Identification Thresholds and Qualification Thresholds in Research Context

In the context of pharmaceutical research and development, "threshold" is a critical concept that dictates the level at which an impurity must be scrutinized. ich.org The ICH has established two key thresholds: the Identification Threshold and the Qualification Threshold. researchgate.net These thresholds are not arbitrary; they are based on the maximum daily dose of the drug and represent a balance between safety concerns and practical analytical capabilities.

The Identification Threshold is the level at which an impurity must be structurally identified (characterized). slideshare.net For impurities found at or below this level, simple reporting is typically sufficient without full structural elucidation.

The Qualification Threshold is the level at which an impurity, having already been identified, must undergo a process of acquiring and evaluating data to establish its biological safety. ich.org If an impurity's concentration exceeds this threshold, its safety must be justified through toxicological studies or other means. Impurities that are also significant metabolites in animal or human studies are generally considered qualified. ich.org

These thresholds, as outlined in ICH guideline Q3B(R2) for impurities in new drug products, are crucial for any research involving this compound. ich.org They provide the framework for determining the necessary analytical and toxicological depth of an investigation.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 1 g | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 1 g | 0.03% | 0.05% | 0.05% |

Data Requirements for Academic and Regulatory Reporting

The data required for reporting on an impurity like this compound differ significantly between academic and regulatory contexts, primarily in their scope, validation, and purpose.

Regulatory Reporting: For a submission to an agency like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA), the data package must be exhaustive. slideshare.netsynthinkchemicals.com It requires documented evidence that the analytical procedures used for detecting and quantifying impurities are validated for their intended purpose, as per ICH Q2 guidelines. europa.euich.org The submission must include a summary of actual and potential impurities, including batch analysis results from both development and commercial-scale processes. europa.euich.org Any degradation product observed during stability studies that is above the identification threshold must be identified. slideshare.net Quantitative results must be presented numerically, typically to two decimal places for levels below 1.0%. ich.org The ultimate goal is to provide a comprehensive impurity profile that guarantees the safety, quality, and efficacy of the final drug product. synthinkchemicals.com

Academic Reporting: In an academic context, the primary goal is the dissemination of scientific knowledge. While rigorous, the data requirements are focused on scientific validity and reproducibility rather than comprehensive regulatory compliance. An academic paper on this compound would need to detail the methods of isolation and structural elucidation (e.g., using NMR, mass spectrometry). resolvemass.ca It would require precise quantification methods and data to support the findings. resolvemass.ca However, it would not typically include the extensive validation reports, multi-batch analyses from a commercial process, or the exhaustive stability studies required by regulatory bodies. The focus is on the novelty and scientific soundness of the identification, synthesis, or analysis of the impurity.

| Data Requirement | Regulatory Reporting | Academic Reporting |

|---|---|---|

| Primary Goal | Ensure product safety, efficacy, and quality for market approval. | Disseminate new scientific knowledge and findings. |

| Analytical Method Validation | Full validation according to ICH Q2 guidelines is mandatory. ich.org | Method must be scientifically sound and reproducible; full validation is not always required. |

| Batch Analysis | Data from multiple batches, including those representative of the commercial process, are required. europa.eu | Typically focuses on specific batches used in the research study. |

| Stability Studies | Comprehensive stability data under various conditions are required. slideshare.net | May include forced degradation studies to identify potential impurities. |

| Documentation | Extensive, standardized documentation in a format like the Common Technical Document (CTD). ich.org | Manuscript format for peer-reviewed publication. |

Emerging Challenges in Impurity Control and Regulatory Compliance Research

The field of pharmaceutical impurity research is continually evolving, with new challenges emerging that require sophisticated analytical techniques and adaptive regulatory strategies. synthinkchemicals.com Research into impurities like this compound is impacted by these broader industry challenges.

A primary challenge is the detection and control of potent, unexpected impurities. A significant recent example affecting Sitagliptin products is the detection of a nitrosamine impurity, Nitroso-STG-19 (NTTP). hsa.gov.sgfda.gov Nitrosamines are classified as probable human carcinogens, and their presence, even at trace levels, has prompted intense regulatory scrutiny. fda.gov Regulatory bodies like the FDA and Australia's TGA have had to establish acceptable intake (AI) limits for NTTP, initially setting it at 37 ng per day. fda.govtga.gov.au To prevent drug shortages of the essential medicine Sitagliptin, these agencies temporarily allowed distribution of products with NTTP levels up to 246.7 ng per day, determining that the short-term risk was minimal compared to the risk of uncontrolled diabetes. fda.govregulations.gov This situation highlights the challenge of balancing immediate patient needs with long-term safety concerns and the difficulty in controlling impurities that may not have been anticipated during initial process development.

Further challenges in impurity research include:

Lack of Reference Standards: A significant hurdle in accurately identifying and quantifying new or unknown impurities is the absence of certified reference standards. synthinkchemicals.comresolvemass.ca Developing these standards is a resource-intensive process. synthinkchemicals.com

Trace-Level Detection: Impurities often exist at very low levels (parts per million or even parts per billion), requiring highly sensitive and selective analytical methods for accurate quantification. synthinkchemicals.comresolvemass.ca

Structural Complexity: Impurities can have complex structures, including isomers or degradation products that are difficult to separate from the main active pharmaceutical ingredient (API) and from each other. resolvemass.ca

Combination Products: The complexity of impurity assessment increases in combination drug products, where potential interactions between different APIs and excipients can lead to the formation of novel impurities. freyrsolutions.com

These challenges necessitate a proactive approach to impurity management, integrating risk assessment and principles like Quality by Design (QbD) early in the drug development process to anticipate and control potential impurities. freyrsolutions.comadragos-pharma.com For researchers, this means a continuous need to develop more powerful analytical methods and to understand the complex degradation pathways of drugs like Sitagliptin. nih.gov

Advanced Research Perspectives on Sitagliptin Fp Impurity B

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful predictive tools in the characterization of pharmaceutical impurities. While specific published studies focusing exclusively on Sitagliptin FP Impurity B are not widely available, the established methodologies used for the parent drug, Sitagliptin, provide a clear framework for potential research. nepjol.infonih.gov

Molecular Docking Simulations: A primary area of investigation would involve molecular docking simulations to predict the binding affinity and interaction of this compound with the DPP-4 enzyme. nih.gov Sitagliptin itself engages in key interactions with the DPP-4 active site, including hydrogen bonds and hydrophobic interactions. nih.gov Computational studies would aim to determine if Impurity B retains any affinity for this target. The analysis would compare the binding energy and interaction patterns of the impurity with those of Sitagliptin, providing insight into its potential to interfere with the drug's therapeutic action.

Quantum Chemical Calculations: Density Functional Theory (DFT) is employed to analyze the structural and chemical behavior of molecules. nepjol.info For this compound, DFT calculations can elucidate its electronic properties, chemical reactivity, and molecular geometry. Key parameters derived from these calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, help in understanding the molecule's stability and reactivity. nepjol.info This data is foundational for predicting potential degradation pathways and interactions.

Table 1: Potential Computational Analyses for this compound

| Computational Method | Research Objective | Key Parameters Investigated | Anticipated Insights |

|---|---|---|---|

| Molecular Docking | Assess potential interaction with the DPP-4 enzyme. | Binding Affinity (kcal/mol), Hydrogen Bonds, Hydrophobic Interactions. | Potential for competitive inhibition or off-target binding. |

| Density Functional Theory (DFT) | Characterize electronic structure and chemical reactivity. | HOMO-LUMO Energy Gap, Molecular Electrostatic Potential (MEP). | Prediction of molecular stability and sites prone to reaction. |

| Molecular Dynamics (MD) Simulation | Evaluate the stability of the impurity-protein complex over time. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF). | Understanding the dynamics and stability of potential interactions. |

Biochemical Interaction Research (Mechanistic Studies in In Vitro Systems)

To experimentally validate computational predictions, in vitro biochemical assays are indispensable. Research in this area would focus on the direct interaction of this compound with the DPP-4 enzyme to understand its inhibitory potential and mechanism of action.

Enzyme Inhibition Assays: The primary experimental approach involves DPP-4 inhibitor screening assays. abcam.comnih.gov These assays measure the activity of the DPP-4 enzyme in the presence of varying concentrations of the impurity. A standard method utilizes a fluorogenic substrate that, when cleaved by DPP-4, releases a fluorescent signal. A reduction in fluorescence upon addition of the impurity would indicate inhibitory activity. By comparing the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of Impurity B to that of Sitagliptin, researchers can quantify its relative potency.

Enzyme Kinetics Studies: Should any inhibitory activity be detected, further mechanistic studies would be conducted. Enzyme kinetic analyses, such as Lineweaver-Burk or Michaelis-Menten plots, can determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). This is crucial, as even weak competitive inhibitors could potentially impact the therapeutic efficacy of Sitagliptin under physiological conditions. nih.gov

Table 2: Framework for In Vitro Biochemical Interaction Studies

| Experimental Technique | Purpose | Endpoint Measured | Significance of Findings |

|---|---|---|---|

| DPP-4 Fluorometric Assay | Screen for inhibitory activity. | IC50 Value. | Quantifies the concentration-dependent inhibitory potential of the impurity. |

| Enzyme Kinetic Analysis | Determine the mechanism of inhibition. | Changes in Km and Vmax. | Elucidates how the impurity interacts with the enzyme and substrate. |

| Surface Plasmon Resonance (SPR) | Measure binding kinetics in real-time. | Association (ka) and Dissociation (kd) rates. | Provides detailed insight into the binding affinity and stability of the impurity-enzyme complex. |

Isotopic Labeling Studies for Mechanistic Investigations of Formation and Degradation

Isotopic labeling is a powerful technique used to trace the pathways of chemical reactions, making it ideal for investigating the formation and degradation mechanisms of impurities. By replacing specific atoms in a precursor molecule with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow the transformation of these labeled atoms into the final impurity structure.

For this compound, this approach could elucidate its precise origin. For instance, by synthesizing Sitagliptin precursors with isotopic labels at various positions, one could determine which parts of the molecule are involved in the cyclization and rearrangement reactions that may lead to the formation of this triazecine-dione structure. synzeal.com Mass spectrometry is then used to analyze the reaction mixture, and the mass shift in the detected impurity confirms the labeled atom's incorporation, thereby mapping the formation pathway. Similarly, labeled Impurity B can be subjected to stress conditions (heat, light, pH changes) to study its degradation products, providing a comprehensive stability profile.

Development of Novel Synthetic Methodologies for Impurity B for Research Purposes

The availability of pure this compound as a reference standard is essential for its analytical detection and toxicological evaluation. sigmaaldrich.com Therefore, developing dedicated synthetic routes for research quantities of this specific compound is a critical area of focus.